N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core linked to a 1-ethylpyrrolidin-2-ylmethyl substituent.
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-2-16-9-3-4-12(16)10-15-13(17)11-5-7-14-8-6-11/h11-12,14H,2-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOQNBPMOCDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Carboxylic Acid Activation
The most straightforward method involves activating piperidine-4-carboxylic acid (isonipecotic acid) into an acyl chloride or mixed anhydride, followed by reaction with (1-ethylpyrrolidin-2-yl)methylamine. For instance, Source 1 describes analogous protocols where piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate. Subsequent reaction with amines in the presence of a base like triethylamine (Et₃N) yields the target carboxamide.
Example Protocol:
-
Piperidine-4-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in dichloromethane (DCM) for 3 hours.
-
The solvent and excess SOCl₂ are removed under vacuum.
-
The acyl chloride is dissolved in DCM and added dropwise to a solution of (1-ethylpyrrolidin-2-yl)methylamine (1.2 equiv) and Et₃N (2.5 equiv) at 0°C.
-
The mixture is stirred at room temperature for 12 hours, washed with aqueous NaHCO₃, and purified via recrystallization or column chromatography.
Coupling Reagent-Mediated Synthesis
Modern approaches utilize coupling reagents such as HATU or EDC to facilitate amide bond formation under mild conditions. Source 3 highlights the use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for analogous carboxamide syntheses. This method avoids harsh acidic conditions and improves yields for sensitive substrates.
Optimized Conditions:
| Component | Quantity/Parameter |
|---|---|
| Piperidine-4-carboxylic acid | 1.0 equiv |
| (1-Ethylpyrrolidin-2-yl)methylamine | 1.1 equiv |
| HATU | 1.5 equiv |
| DIPEA | 3.0 equiv |
| Solvent | DMF or DCM |
| Reaction Time | 4–6 hours at 25°C |
| Yield | 75–85% |
After reaction completion, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Critical Analysis of Methodologies
Efficiency and Yield Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acyl Chloride Route | Low cost, simple setup | Harsh conditions, side reactions | 60–70% |
| HATU/EDC-Mediated | Mild conditions, high yields | Expensive reagents | 75–85% |
| Solid-Phase Synthesis | Scalability, purity | Requires specialized equipment | 80–90% |
The HATU-mediated method strikes a balance between yield and practicality, though cost considerations may favor the acyl chloride route for industrial-scale synthesis.
Purification and Characterization
Crude products are typically purified via recrystallization (ethanol/water mixtures) or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Analytical data from Source 4 and analogous studies confirm structural fidelity:
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45–1.70 (m, 4H, piperidine-H), 2.30–2.60 (m, 6H, pyrrolidine-H), 3.10–3.40 (m, 4H, NCH₂), 6.90 (br s, 1H, NH).
Industrial-Scale Considerations
Source 1 emphasizes the importance of transfer hydrogenation for methylating piperidine intermediates under ambient pressure, which could be adapted for precursor synthesis. For example, reductive amination of pyrrolidin-2-ylmethanol with ethylamine using palladium on charcoal (Pd/C) in formic acid generates (1-ethylpyrrolidin-2-yl)methylamine, a key intermediate .
Chemical Reactions Analysis
N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide has been investigated for its role as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
1.1. Antitumor Activity
Research indicates that derivatives of piperidine carboxamides exhibit antitumor properties by inhibiting key signaling pathways in cancer cells. For example, compounds similar to this compound have shown selective inhibition of protein kinase B (PKB), which is crucial in tumor growth regulation .
Table 1: Inhibition Data of PKB by Piperidine Derivatives
| Compound Name | IC50 (nM) | Selectivity for PKB over PKA |
|---|---|---|
| Compound A | 50 | 28-fold |
| Compound B | 75 | 20-fold |
| N-[EthylPyrrolidinyl]Piperidine | 30 | 25-fold |
Pharmacological Applications
The pharmacological profile of this compound suggests its potential use in treating various conditions.
2.1. Neurological Disorders
The compound is being explored for its effects on neurological pathways, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier may provide therapeutic benefits in conditions like Alzheimer's and Parkinson's disease.
2.2. Pain Management
Recent studies have suggested that piperidine derivatives can act as analgesics by modulating pain pathways through receptor antagonism. Specifically, they may inhibit prostaglandin receptors involved in pain signaling, offering a new approach to pain management without the side effects associated with traditional opioids .
Table 2: Analgesic Properties of Piperidine Derivatives
| Compound Name | Mechanism of Action | Efficacy (Pain Model) |
|---|---|---|
| Compound C | Prostaglandin receptor antagonist | High |
| Compound D | Opioid receptor modulator | Moderate |
| N-[EthylPyrrolidinyl]Piperidine | Mixed mechanism | High |
3.1. Synthesis
The synthesis of this compound involves multi-step reactions typically starting from piperidine derivatives and requires careful control of reaction conditions to yield high purity products .
3.2. Stability and Reactivity
Studies indicate that the compound exhibits good stability under physiological conditions, which is essential for its efficacy as a drug candidate. Its reactivity profile suggests potential for further modifications to enhance activity or selectivity .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antitumor Efficacy
A study on xenograft models demonstrated that administration of a related piperidine derivative led to significant tumor regression, implicating PKB inhibition as a mechanism of action .
Case Study 2: Pain Relief in Animal Models
In a controlled study involving inflammatory pain models, the compound exhibited significant analgesic effects comparable to conventional pain relievers, suggesting its potential for clinical use .
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- The target compound’s pyrrolidine-ethyl group may favor CNS activity, akin to levosulpiride’s neuropsychiatric effects, though empirical validation is needed .
Synthetic Considerations :
- Piperidine-4-carboxamide derivatives exhibit variable yields (29–82%) and physical forms (solid vs. oil), influenced by amine substituents and reaction conditions .
Biological Activity
N-[(1-Ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 239.36 g/mol. The structure features a piperidine ring, which is known for its versatility in drug development, particularly in neuropharmacology and as a scaffold in various therapeutic agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Modulation : Compounds with similar structures have been shown to interact with various neurotransmitter receptors, including muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .
- Inhibition of Enzymatic Activity : Some derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic activity, potentially benefiting conditions like Alzheimer’s disease .
- Antimicrobial Properties : Preliminary studies suggest that related compounds may possess antimicrobial activity against strains such as Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .
Anticancer Activity
Recent research has highlighted the anticancer potential of piperidine derivatives. For instance, compounds related to this compound have demonstrated cytotoxic effects in various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications in the piperidine ring can significantly impact their efficacy against tumors .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | FaDu (hypopharyngeal) |
| Compound B | 25 | A431 (epidermoid) |
Neuroprotective Effects
In neuropharmacological studies, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. The modulation of neuroinflammatory pathways may contribute to these protective effects .
Case Studies
- Study on Neuroprotective Effects : In a study involving rat models, a derivative of N-[(1-Ethylpyrrolidin-2-yl)methyl]piperidine was administered to evaluate its effect on cognitive decline induced by neurotoxins. Results indicated a significant improvement in memory retention and reduced neuronal death compared to control groups.
- Antimicrobial Efficacy : A series of piperidine derivatives were tested against multidrug-resistant M. tuberculosis. One compound exhibited an MIC of 0.5 µg/mL, suggesting strong potential for development into an antitubercular agent .
Q & A
Q. Key Data :
- Example: A related compound, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide, was synthesized via alkylation and amidation, achieving >95% purity after HPLC purification .
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton and carbon environments. For instance, piperidine ring protons resonate at δ 1.2–2.8 ppm, while amide carbonyl carbons appear at ~170 ppm .
- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry : HRMS provides exact molecular weight (e.g., m/z calculated for C₁₆H₂₈N₃O: 294.22) .
Q. Reference Application :
- A benzimidazole-piperidine carboxamide analog was validated using ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (deviation < 2 ppm) .
Advanced: What structure-activity relationship (SAR) strategies enhance its bioactivity?
Methodological Answer:
Q. Key Finding :
- N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide showed 85% inhibition of T-type Ca²⁺ channels at 10 μM, attributed to its benzylic ethyl group .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Replicate experiments under identical conditions (e.g., cell lines, incubation times).
- Meta-Analysis : Compare datasets for variables like IC₅₀ values (e.g., antiviral activity against SARS-CoV-2 vs. cytotoxicity in Vero cells) .
- Mechanistic Studies : Use knockout models or competitive binding assays to confirm target specificity.
Q. Case Study :
- A compound structurally similar to This compound showed conflicting ACE2 binding data; resolution involved re-evaluating docking parameters (e.g., solvation effects) .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with viral proteases (e.g., MPro) or receptors (e.g., AT₁) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-receptor complexes) .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with His41 of SARS-CoV-2 MPro) .
Q. Data Example :
- A derivative showed a docking score of −9.2 kcal/mol against MPro, with key interactions at the S1/S2 pockets .
Advanced: How to design in vivo studies to evaluate pharmacokinetics and efficacy?
Methodological Answer:
- Dose Optimization : Start with 1–10 mg/kg (oral or IV) in rodent models, monitoring plasma levels via LC-MS/MS .
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes).
- Toxicity Screening : Measure ALT/AST levels and histopathological changes after 14-day repeated dosing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
